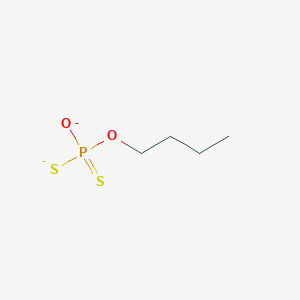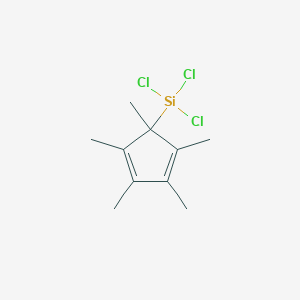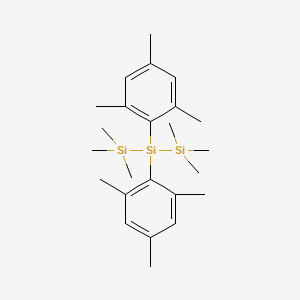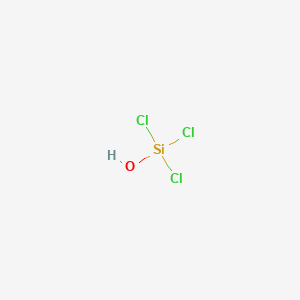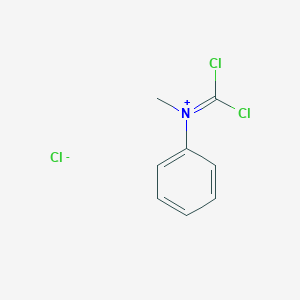
Dichloro-N-methyl-N-phenylmethaniminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-N-methyl-N-phenylmethaniminium chloride is a chemical compound known for its unique structure and properties. It is an organic compound that contains a dichloro group, a methyl group, and a phenylmethaniminium group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro-N-methyl-N-phenylmethaniminium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of N-methyl-N-phenylmethaniminium chloride with chlorine gas under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The compound is then purified through various techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro-N-methyl-N-phenylmethaniminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction can produce various amines or hydrocarbons.
Applications De Recherche Scientifique
Dichloro-N-methyl-N-phenylmethaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which Dichloro-N-methyl-N-phenylmethaniminium chloride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes, proteins, or nucleic acids, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylammonium dichloroiodate: Similar in structure but contains an iodate group.
Phenyltrimethylammonium chloride: Lacks the dichloro groups and has different chemical properties.
Uniqueness
Dichloro-N-methyl-N-phenylmethaniminium chloride is unique due to its dichloro groups, which impart specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
79860-27-8 |
|---|---|
Formule moléculaire |
C8H8Cl3N |
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
dichloromethylidene-methyl-phenylazanium;chloride |
InChI |
InChI=1S/C8H8Cl2N.ClH/c1-11(8(9)10)7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 |
Clé InChI |
VDKMMURLUNFULT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=C(Cl)Cl)C1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)

![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

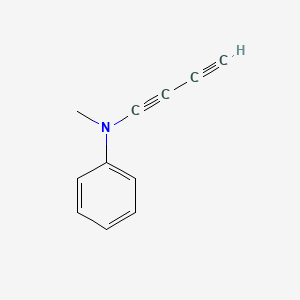
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
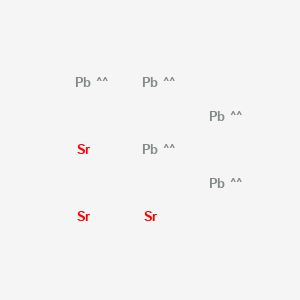
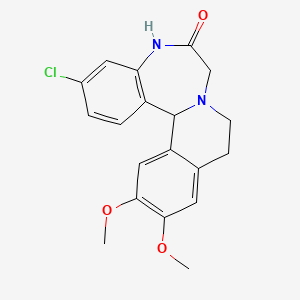
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
